4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a fluorophenyl group, a thioxo group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with thiourea and malononitrile under basic conditions. The reaction proceeds through a cyclization process to form the dihydropyridine ring. The general reaction conditions include the use of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of enzymes or interacting with receptor proteins, thereby altering their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
4-Fluorobromobenzene: A mixed aryl halide used as a precursor in organic synthesis.
2-(2-Fluorophenyl)pyridine: A phenylpyridine derivative with potential pharmacological applications.
Uniqueness
4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a fluorophenyl group, a thioxo group, and a dihydropyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H7FN2S |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2S/c13-11-4-2-1-3-9(11)8-5-6-15-12(16)10(8)7-14/h1-6H,(H,15,16) |
InChI Key |
CUAWIUQZTWDCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=S)NC=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.